

Spectroscopic Profile of 2-Acetylindole: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 2-Acetylindole

Cat. No.: B014031

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Introduction: **2-Acetylindole**, a derivative of the indole heterocyclic system, serves as a valuable building block in medicinal chemistry and drug discovery. Its structural framework is a key component in the synthesis of various biologically active compounds, including matrix metalloprotease inhibitors. A thorough understanding of its spectroscopic characteristics is fundamental for its identification, characterization, and quality control in research and development settings. This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of **2-acetylindole**, complete with experimental protocols and a workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **2-acetylindole**, providing a quick reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
8.11	s	-	1H	NH
7.67	d	7.8	1H	Ar-H
7.62	dd	8.1, 1.0	2H	Ar-H
7.52	dd	10.7, 4.9	2H	Ar-H
7.42 – 7.38	m	-	2H	Ar-H
7.30 – 7.25	m	-	1H	Ar-H
7.24 – 7.20	m	-	1H	Ar-H
2.53	s	-	3H	CH ₃

Solvent: CDCl₃, Spectrometer Frequency: 500 MHz

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm	Assignment
135.99	Ar-C
134.19	Ar-C
133.49	Ar-C
130.17	Ar-C
128.93	Ar-C
127.89	Ar-C
127.42	Ar-C
122.42	Ar-C
119.64	Ar-C
119.11	Ar-C
110.85	Ar-C
108.79	Ar-C
9.81	CH ₃

Solvent: CDCl₃, Spectrometer Frequency: 125 MHz

Infrared (IR) Spectroscopy

The following characteristic absorption bands are observed in the IR spectrum of **2-acetylindole**.

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode
~3406	N-H (Indole)	Stretching
~3050	C-H (Aromatic)	Stretching
~1635	C=O (Ketone)	Stretching
~1577, 1508	C=C (Aromatic)	Stretching
~1456	C-C (In-ring)	Stretching
~740	C-H (Aromatic)	Out-of-plane Bending

Mass Spectrometry (MS)

The mass spectrum of **2-acetylindole** is characterized by the following major fragments observed under electron ionization (EI).

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Putative Fragment
159	86.0	[M] ⁺ (Molecular Ion)
144	99.99	[M-CH ₃] ⁺
116	16.5	[M-COCH ₃] ⁺
89	57.0	[C ₇ H ₅] ⁺
43	12.1	[CH ₃ CO] ⁺

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accurate interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Approximately 5-10 mg of **2-acetylindole** is accurately weighed and dissolved in about 0.5-0.7 mL of deuterated chloroform (CDCl_3).
- The solution is transferred to a standard 5 mm NMR tube.
- A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm), although referencing to the residual solvent peak (CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C) is also common.

Data Acquisition:

- ^1H and ^{13}C NMR spectra are recorded on a 500 MHz spectrometer.
- For a typical ^1H NMR experiment, 16 to 32 scans are acquired with a relaxation delay of 1-2 seconds.
- For a ^{13}C NMR experiment, several hundred to a few thousand scans may be necessary to achieve a good signal-to-noise ratio, with a longer relaxation delay (e.g., 2-5 seconds).

Infrared (IR) Spectroscopy

Thin Solid Film Method:

- A small amount of **2-acetylindole** (approximately 50 mg) is dissolved in a few drops of a volatile solvent such as methylene chloride or acetone.
- A single, clean salt plate (e.g., NaCl or KBr) is placed on a flat surface.
- A drop of the prepared solution is applied to the surface of the salt plate.
- The solvent is allowed to evaporate completely, leaving a thin, solid film of the compound on the plate.
- The salt plate is then placed in the sample holder of the FT-IR spectrometer for analysis.

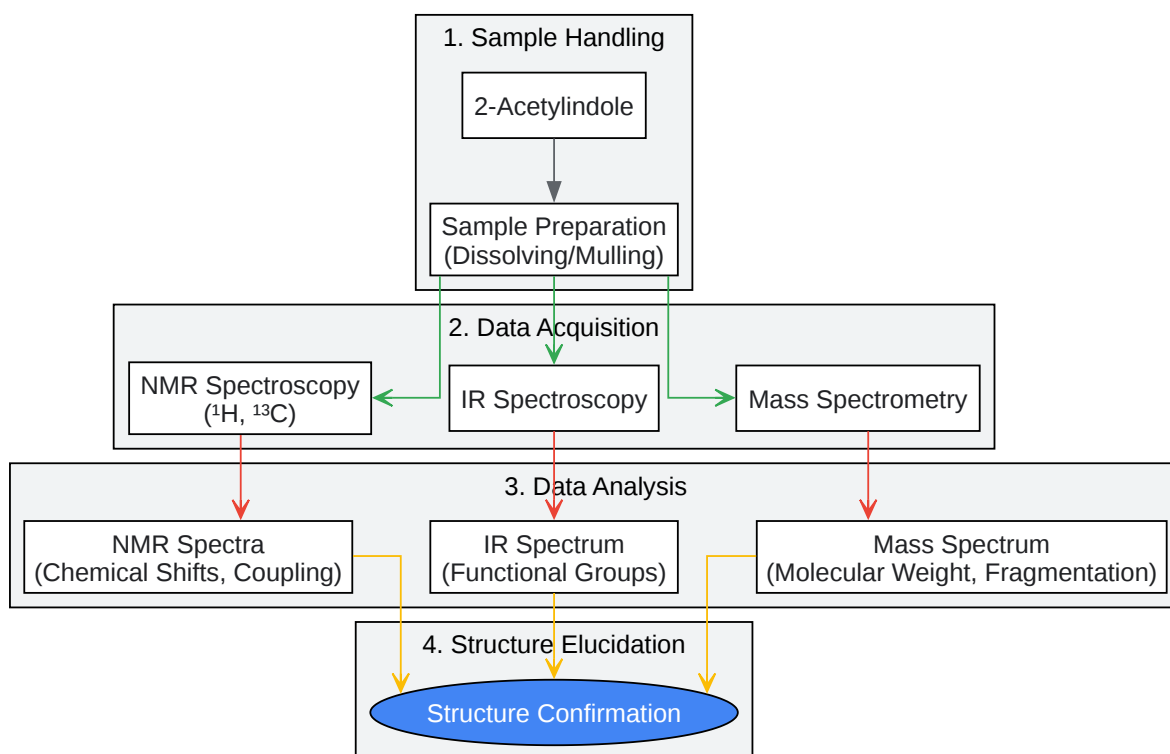
Mass Spectrometry (MS)

Electron Ionization (EI) Method:

- A small amount of the **2-acetylindole** sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
- The sample is vaporized by heating in a high vacuum environment.
- The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a positively charged molecular ion ($[M]^+$).
- The molecular ion and any fragment ions formed are accelerated by an electric field.
- The ions are then passed through a magnetic field, which deflects them according to their mass-to-charge ratio (m/z).
- A detector records the abundance of ions at each m/z value, generating the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-acetylindole**.



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Caption: General workflow for spectroscopic analysis.

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